![molecular formula C27H42N7O19P3S B1264358 cis-3,4-didehydroadipoyl-CoA](/img/structure/B1264358.png)
cis-3,4-didehydroadipoyl-CoA
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Overview
Description
Cis-3,4-didehydroadipoyl-CoA is a cis-3-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from an adipoyl-CoA. It is a conjugate acid of a cis-3,4-didehydroadipoyl-CoA(5-).
Scientific Research Applications
1. Role in Aromatic Compound Degradation
A study by Spieker, Saleem-Batcha, and Teufel (2019) highlights the role of cis-3,4-didehydroadipoyl-CoA in bacterial catabolism. The research shows that in bacteria, this compound is converted by the enzyme PaaG into trans-2,3-didehydroadipoyl-CoA, which is involved in the aerobic degradation of aromatic compounds. This process includes the conversion of 1,2-epoxyphenylacetyl-CoA into the heterocyclic oxepin-CoA, with cis-3,4-didehydroadipoyl-CoA acting as an intermediate. This conversion is crucial in the catabolism of phenylacetic acid (paa), a central intermediate in this pathway. The study provides detailed insight into the active site adaptations of PaaG to structurally different substrates, elucidating the mechanism of action of this unusual isomerase (Spieker, Saleem-Batcha, & Teufel, 2019).
2. Impact on Fatty Acid Metabolism
Research on fatty acid metabolism and its intermediates also touches upon compounds similar to cis-3,4-didehydroadipoyl-CoA. For instance, the study of the metabolism of unsaturated fatty acids by Cuebas and Schulz (1982) discusses the enzymatic degradation of 2,4-decadienoyl-CoA, which, like cis-3,4-didehydroadipoyl-CoA, is an intermediate in fatty acid metabolism. This study provides insights into the metabolic pathways of such intermediates, crucial for understanding the broader context of fatty acid catabolism, although it does not specifically focus on cis-3,4-didehydroadipoyl-CoA (Cuebas & Schulz, 1982).
properties
Product Name |
cis-3,4-didehydroadipoyl-CoA |
---|---|
Molecular Formula |
C27H42N7O19P3S |
Molecular Weight |
893.6 g/mol |
IUPAC Name |
(Z)-6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-3-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h3-4,13-15,20-22,26,39-40H,5-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b4-3-/t15-,20-,21-,22+,26-/m1/s1 |
InChI Key |
VYSXESTVCZRDBA-LNGKRSAJSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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